molecular formula C33H27ClN2O3 B12207490 3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one

Cat. No.: B12207490
M. Wt: 535.0 g/mol
InChI Key: ZGVDVMFGLVKIGV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a combination of chlorophenyl, methoxyphenyl, and phenylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Cyclization Reactions: To form the benzodiazepine core structure.

    Carbonylation Reactions: To introduce the phenylcarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 6-methoxy-2-(4-methoxyphenyl)benzobithiophene
  • 4-chlorophenyl phenyl ether

Uniqueness

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one is unique due to its specific combination of functional groups and its benzodiazepine core structure

Properties

Molecular Formula

C33H27ClN2O3

Molecular Weight

535.0 g/mol

IUPAC Name

5-benzoyl-9-(4-chlorophenyl)-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H27ClN2O3/c1-39-26-17-13-22(14-18-26)32-31-28(19-24(20-30(31)37)21-11-15-25(34)16-12-21)35-27-9-5-6-10-29(27)36(32)33(38)23-7-3-2-4-8-23/h2-18,24,32,35H,19-20H2,1H3

InChI Key

ZGVDVMFGLVKIGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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